molecular formula C10H9BrN2 B15226356 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine

3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine

Cat. No.: B15226356
M. Wt: 237.10 g/mol
InChI Key: BZMWIJKGDFEREY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS 886371-28-4) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . Its structure features a fused bicyclic system: a pyridine ring fused with an imidazole ring, substituted with bromine at position 3 and chlorine at position 6 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antitrypanosomal agents and kinase inhibitors .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-6-cyclopropylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9BrN2/c11-9-5-12-10-4-3-8(6-13(9)10)7-1-2-7/h3-7H,1-2H2

InChI Key

BZMWIJKGDFEREY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=NC=C3Br)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The cyclization is followed by bromination to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) C₇H₄BrClN₂ Antitrypanosomal intermediate
6-Chloroimidazo[1,2-a]pyridine Cl (C6) C₇H₅ClN₂ Lower halogenation; reduced bioactivity
8-Bromo-6-methylimidazo[1,2-a]pyridine HCl Br (C8), CH₃ (C6) C₈H₈BrN₂·HCl Enhanced solubility; kinase inhibition
6-Bromo-3-nitro-2-(phenylsulfonyl)imidazo[1,2-a]pyridine Br (C6), NO₂ (C3), SO₂Ph (C2) C₁₄H₁₀BrN₃O₄S Improved aqueous solubility (~2.5 mg/mL)
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C3), CF₃ (C2) C₈H₄BrF₃N₂ Electron-withdrawing group; antiviral

Pharmacological Activity

  • Antitrypanosomal Activity: Derivatives like 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines exhibit potent activity against Trypanosoma brucei (IC₅₀ = 0.12 µM), attributed to the electron-deficient nitro group and sulfonylmethyl moiety enhancing membrane permeability .
  • Kinase Inhibition: 6-Bromo-8-aminoimidazo[1,2-a]pyridines act as cyclin-dependent kinase-2 (CDK2) inhibitors, with IC₅₀ values < 1 µM. The amino group at C8 facilitates hydrogen bonding with kinase active sites .

Physicochemical Properties

  • Solubility : The introduction of sulfonylmethyl groups (e.g., 2-sulfonylmethyl derivatives) significantly improves aqueous solubility (>10-fold compared to the parent compound) due to increased polarity .
  • Stability : Nitro-substituted derivatives (e.g., 3-nitroimidazo[1,2-a]pyridines ) are prone to reduction under physiological conditions, limiting their in vivo utility unless stabilized via prodrug strategies .

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